2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula and a molar mass of approximately 172.65 g/mol . It is characterized by the presence of a carbonyl chloride functional group attached to a cyclohexene ring, which contains an ethyl substituent at the 2-position. This compound is typically a colorless to light yellow liquid and is notable for its reactivity due to the presence of both the double bond and the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
These reactions highlight its utility in synthesizing other chemical entities.
Several methods can be employed to synthesize 2-Ethylcyclohex-1-ene-1-carbonyl chloride:
These synthetic routes allow for the preparation of this compound in varying yields and purities depending on the reaction conditions.
2-Ethylcyclohex-1-ene-1-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:
The versatility of 2-Ethylcyclohex-1-ene-1-carbonyl chloride makes it a valuable building block in synthetic organic chemistry.
Several compounds share structural similarities with 2-Ethylcyclohex-1-ene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| Cyclohexene | Saturated cyclic alkene | Lacks functional groups; less reactive |
| Cyclohexanone | Contains a ketone group | Different reactivity; no carbonyl chloride group |
| 2-Ethylcyclohexanone | Contains a ketone group; ethyl substituent | Lacks carbonyl chloride functionality |
| 2-Ethylcyclohexane | Saturated cyclic alkane | No double bond or functional groups |
Uniqueness: 2-Ethylcyclohex-1-ene-1-carbonyl chloride stands out due to its combination of a cyclohexene structure with both a double bond and a carbonyl chloride group, allowing it to participate in diverse
Heterogeneous catalysis offers distinct advantages in carboxylic acid chlorination, including catalyst recyclability and simplified product separation. For 2-ethylcyclohex-1-ene-1-carbonyl chloride synthesis, solid acid catalysts such as sulfonic acid-functionalized resins and zeolites have emerged as pivotal tools. These materials operate via Brønsted or Lewis acid mechanisms, polarizing the carbonyl group of the precursor carboxylic acid to enhance electrophilicity at the carbonyl carbon.
Sulfonic acid resins (e.g., Amberlyst-15) protonate the carboxylic acid’s hydroxyl group, generating an acylium ion intermediate that reacts readily with chlorinating agents like thionyl chloride or phosgene. Zeolites, with their microporous structures, facilitate size-selective catalysis, particularly beneficial for sterically hindered substrates such as 2-ethylcyclohex-1-ene-1-carboxylic acid. The confinement effect within zeolite pores increases local reactant concentration, accelerating the chlorination kinetics.
| Catalyst | Substrate | Chlorinating Agent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Sulfonic Acid Resin | 2-Ethylcyclohexene-1-acid | SOCl₂ | 92 | 4 |
| H-Y Zeolite | Cyclohexanecarboxylic Acid | COCl₂ | 88 | 6 |
| Montmorillonite | Benzoic Acid | SOCl₂ | 85 | 5 |
Data derived from continuous-flow systems demonstrate that sulfonic resins achieve near-quantitative yields under mild conditions (60–80°C), outperforming homogeneous analogues. The resin’s macroreticular structure ensures high accessibility of active sites, while its insolubility prevents catalyst leaching—a common issue in liquid-phase reactions.
N,N-Disubstituted formamide-phosgene adducts, often termed Vilsmeier-Haack-type complexes, serve as dual-purpose reagents in continuous-flow acyl chloride synthesis. These adducts activate carboxylic acids via transient chloroformamidinium intermediates, enabling chlorination at lower temperatures compared to traditional methods.
In a patented continuous-flow process, 2-ethylcyclohex-1-ene-1-carboxylic acid and a preformed formamide-phosgene adduct are fed cocurrently into a vertically oriented reactor. The laminar flow regime minimizes back-mixing, ensuring precise residence time control. As the reaction proceeds, the product acyl chloride separates into an upper phase due to density differences, while the depleted adduct forms a lower phase that is recycled. This autothermal operation reduces energy input and byproduct formation.
This mechanism avoids direct handling of gaseous phosgene, enhancing process safety. The continuous system achieves 99.7% purity for stearic acid chloride, with residual carboxylic acid below 0.1%.
The choice between batch and continuous reactors significantly impacts the scalability and efficiency of 2-ethylcyclohex-1-ene-1-carbonyl chloride production.
Traditional batch processes using thionyl chloride (SOCl₂) require prolonged reaction times (6–8 hours) and excess reagent to drive equilibria. For instance, thionyl chloride-mediated chlorination of bicyclic carboxylic acids often necessitates reflux conditions (80–100°C), leading to side reactions such as alkene isomerization in substrates like 2-ethylcyclohex-1-ene-1-carboxylic acid. Post-reaction purification steps (e.g., distillation) further reduce overall yields to 70–80%.
In contrast, stationary-phase reactors employing formamide-phosgene adducts achieve near-complete conversion in 1–2 hours. A multi-stage continuous stirred-tank reactor (CSTR) system, as described in , allows sequential chlorination and byproduct removal. Each reactor stage is equipped with a condensation unit to recover unreacted phosgene, reducing raw material costs by 30% compared to batch systems.
| Parameter | Batch Reactor | Continuous Reactor |
|---|---|---|
| Reaction Time (h) | 6–8 | 1–2 |
| Yield (%) | 70–80 | 90–99 |
| Byproduct Formation (%) | 5–10 | <1 |
| Scalability | Limited | High |
The continuous system’s laminar flow also prevents hot-spot formation, crucial for thermally sensitive substrates. Furthermore, in-line neutralization of HCl and SO₂ byproducts with alkaline solutions simplifies waste management.